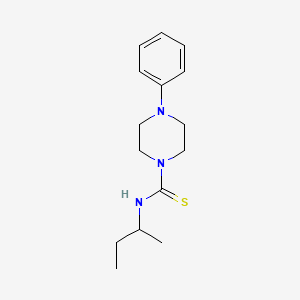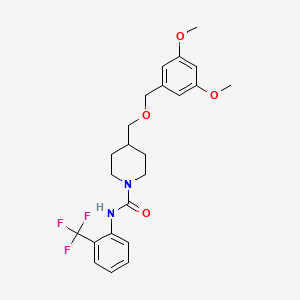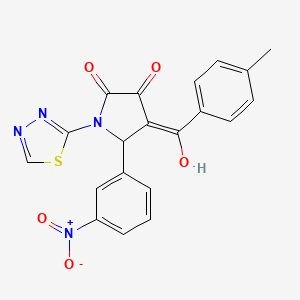![molecular formula C15H20N2O5 B2842957 (2R)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid CAS No. 1213116-63-2](/img/structure/B2842957.png)
(2R)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Enantioselective synthesis techniques have been developed to create dihydropyrimidones and other chiral compounds, utilizing carbamic acid derivatives as key intermediates. These methodologies allow for the preparation of compounds with specific stereochemical configurations, essential for pharmaceutical applications (Goss, Dai, Lou, & Schaus, 2009).
Chemo-Enzymatic Synthesis and Structural Characterization
Chemo-enzymatic synthesis methods have been applied to synthesize diastereomeric mixtures of 1-β-O-acyl glucuronides from racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic acid. This process demonstrates the ability to achieve specific stereochemical outcomes, which is crucial for the study of drug metabolism and pharmacokinetics (Baba, Yamada, Satoh, Watanabe, & Yoshioka, 2018).
Macrocyclic and Organometallic Chemistry
Research into the synthesis of macrocyclic compounds and organometallic analogues of antibiotics, such as platensimycin, has utilized derivatives of propanoic acids. These studies contribute to the field of medicinal chemistry by exploring novel therapeutic agents and their mechanisms of action (Patra, Merz, & Metzler‐Nolte, 2012).
Modification of Drug Properties
The synthesis and evaluation of amino acid ester derivatives of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid have shown potential for creating more effective drugs with enhanced skin permeability. This research highlights the importance of chemical modifications in improving drug delivery and efficacy (Ossowicz-Rupniewska et al., 2022).
Analytical and Synthetic Chemistry Applications
Further studies demonstrate the compound's involvement in analytical chemistry techniques for understanding the kinetics and mechanisms of thermal gas-phase elimination reactions, as well as its use in synthetic chemistry for the preparation of N-substituted 1,3-oxazinan-2-ones and other complex organic molecules. These applications are pivotal for the advancement of synthetic methodologies and the development of new materials (Al-Awadi, Kaul, & El-Dusouqui, 2000).
Mecanismo De Acción
Target of Action
The boc group is commonly used to protect amino groups, particularly in peptide synthesis .
Mode of Action
The Boc group in Boc-D-2-Carbamoylphe serves as a protecting group for amines. It is added to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .
Biochemical Pathways
Boc-d-fmk, a related compound, is known to inhibit apoptosis stimulated by tnf-α . This suggests that Boc-D-2-Carbamoylphe may also interact with apoptosis-related pathways.
Result of Action
The boc group’s role as a protecting group for amines suggests that boc-d-2-carbamoylphe may play a role in facilitating the synthesis of peptides or other compounds involving protected amines .
Propiedades
IUPAC Name |
(2R)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-6-4-5-7-10(9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPVOXUPJFIODB-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842877.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2842878.png)
![1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2842879.png)
![N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2842880.png)


![(3E)-3-[(2,4-dichlorophenyl)methylidene]chromen-4-one](/img/structure/B2842887.png)
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842888.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)


![(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol](/img/structure/B2842897.png)